molecular formula C11H22N2O2 B6340250 Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-48-8

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

Cat. No. B6340250
CAS RN: 1221342-48-8
M. Wt: 214.30 g/mol
InChI Key: CGLHPTMGLYTFRV-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Flavor Compounds in Food Products

Research on branched chain aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, highlights the importance of understanding the formation and degradation of these aldehydes from amino acids in food products. These compounds are significant for their roles in flavoring in both fermented and non-fermented food products. The study by Smit, Engels, and Smit (2009) emphasizes the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes, which is essential for controlling their levels for desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Biodegradation and Environmental Fate

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which shares structural similarities with various ether compounds. This review provides insights into the microbial degradation capabilities and pathways in soil and groundwater environments, offering potential parallels for the environmental processing and degradation of compounds like Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate. Understanding these pathways is crucial for assessing environmental impact and degradation processes (Thornton et al., 2020).

Drug Discovery and Pyrrolidine Scaffold

The pyrrolidine ring, a structural component of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, is widely utilized in medicinal chemistry due to its versatility and impact on pharmacophore space due to sp3-hybridization. Li Petri et al. (2021) discuss the significance of pyrrolidine and its derivatives in developing compounds for treating human diseases. This review could guide the design of new compounds based on the pyrrolidine scaffold, suggesting potential biomedical applications for Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate (Li Petri et al., 2021).

Future Directions

The future directions for the research and development of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .

properties

IUPAC Name

methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLHPTMGLYTFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

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